2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide
Description
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide is a 1,2,4-triazole derivative characterized by a thioether linkage (-S-) and an acetamide moiety. Key structural features include:
- Triazole core: A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a 4-ethoxyphenyl group.
- Thioether-acetamide chain: A sulfur atom connects the triazole to an acetamide group, which is further substituted with a 2-bromo-4-methylphenyl moiety.
This structure aligns with a class of compounds investigated for their anti-inflammatory, anti-exudative, and enzyme inhibitory properties . The 4-ethoxy group on the phenyl ring may enhance lipophilicity, influencing bioavailability, while the bromo and methyl substituents on the arylacetamide moiety could modulate steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C19H20BrN5O2S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-3-27-14-7-5-13(6-8-14)18-23-24-19(25(18)21)28-11-17(26)22-16-9-4-12(2)10-15(16)20/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
AHJHDFQSONIQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)C)Br |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Synthesis
Adopting flow chemistry (microreactors, 120°C, 5 min residence time) improves reproducibility and scales production to kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antifungal agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparisons
Anti-Inflammatory and COX-2 Inhibition
- Pyridyl Derivatives : Compounds like AS111 (2-pyridyl substituent) exhibit superior anti-inflammatory activity due to strong hydrophobic interactions with COX-2’s active site. The pyridine ring facilitates π-π stacking and hydrogen bonding, enhancing potency .
- Halogenated Derivatives : Bromo and chloro substituents (e.g., in AS112 and Compound 9c) improve metabolic stability and target affinity. The target compound’s 2-bromo-4-methylphenyl group may similarly enhance residence time in hydrophobic pockets .
- Ethoxy vs.
Key Research Findings
Anti-inflammatory superiority : Pyridyl-substituted triazoles (e.g., AS111) outperform diclofenac in formalin-induced edema models, suggesting COX-2 selectivity .
Role of halogens : Bromo and chloro substituents correlate with higher melting points (e.g., 247.9°C for Compound 9f) and improved crystallinity, aiding purification .
Tautomeric behavior : Some analogs (e.g., 3c in ) exist as tautomeric mixtures, which could influence bioavailability and receptor binding .
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : C19H20BrN5O2S
- Molecular Weight : 447.36 g/mol
- CAS Number : 573971-00-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a vital role in binding to enzyme active sites, inhibiting their functions, which can lead to various therapeutic effects. Research indicates that compounds with similar structures have shown promising results in antifungal and anticancer applications due to their ability to disrupt cellular processes.
Anticancer Activity
Studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. For instance:
These results suggest that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutic agents.
Antifungal Activity
The triazole structure is well-known for its antifungal properties. Preliminary studies indicate that this compound may inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has revealed that specific functional groups significantly influence biological activity. The presence of electron-donating and electron-withdrawing groups on the phenyl rings enhances the compound's ability to interact with biological targets.
Key Findings:
- Triazole Ring : Essential for enzyme binding.
- Bromo and Ethoxy Substituents : Influence the lipophilicity and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Compounds similar to this one have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. The most effective derivatives were those that maintained the triazole core while incorporating halogenated phenyl groups.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the triazole ring via condensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions .
- Substitution reactions : Introduction of the ethoxyphenyl and bromomethylphenyl groups using nucleophilic aromatic substitution or coupling reactions .
- Acetamide linkage : Reaction of the thiol-containing intermediate with bromoacetamide derivatives . Purity monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm intermediate/final product purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : For elucidating proton/carbon environments (e.g., distinguishing triazole ring protons from aromatic substituents) .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions in crystalline form .
- Infrared (IR) spectroscopy : Identifies functional groups like amine (-NH₂) and thioether (-S-) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or scalability challenges?
Methodological adjustments include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20–30% yield increase in triazole derivatives) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling reaction efficiency .
- Temperature control : Stepwise heating prevents decomposition of thermally sensitive intermediates .
Q. What strategies are used to identify biological targets and mechanisms of action?
A multi-modal approach is recommended:
- Molecular docking simulations : Predict binding affinity to enzymes (e.g., cytochrome P450) or receptors using software like AutoDock .
- Enzyme inhibition assays : Quantify IC₅₀ values against targets like kinases or microbial enzymes .
- Comparative studies : Analyze structural analogs (e.g., chloro- vs. bromo-substituted derivatives) to pinpoint pharmacophoric groups .
Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Compound purity : Re-characterize batches via HPLC or NMR to exclude impurities .
- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., ethoxy vs. methoxy groups) .
Q. What computational methods predict the compound’s reactivity or interactions?
Advanced modeling techniques include:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions .
- QSAR models : Relate structural features (e.g., logP, polar surface area) to biological activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Key steps involve:
- Substituent modification : Synthesize derivatives with varied groups (e.g., replacing bromine with chlorine) .
- Bioactivity profiling : Test analogs against disease-specific targets (e.g., cancer cell lines, bacterial strains) .
- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
